molecular formula C11H15NO B12086547 N-benzyl-O-(cyclopropylmethyl)hydroxylamine

N-benzyl-O-(cyclopropylmethyl)hydroxylamine

Cat. No.: B12086547
M. Wt: 177.24 g/mol
InChI Key: CVAQGGJQZKAOIR-UHFFFAOYSA-N
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Description

N-benzyl-O-(cyclopropylmethyl)hydroxylamine: is an organic compound that features a hydroxylamine functional group bonded to a benzyl group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-O-(cyclopropylmethyl)hydroxylamine typically involves the reaction of benzylhydroxylamine with cyclopropylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Step 1: Preparation of Benzylhydroxylamine

    • Benzylhydroxylamine can be synthesized by the reduction of benzyl nitrite with a reducing agent such as sodium borohydride.
    • Reaction conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
  • Step 2: Alkylation with Cyclopropylmethyl Halide

    • Benzylhydroxylamine is then reacted with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base.
    • Reaction conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-O-(cyclopropylmethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base in an organic solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-benzyl-O-(cyclopropylmethyl)hydroxylamine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Chemistry: Used in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of N-benzyl-O-(cyclopropylmethyl)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds and modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylhydroxylamine
  • O-benzylhydroxylamine
  • N-cyclopropylmethylhydroxylamine

Uniqueness

N-benzyl-O-(cyclopropylmethyl)hydroxylamine is unique due to the presence of both benzyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(cyclopropylmethoxy)-1-phenylmethanamine

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-13-9-11-6-7-11/h1-5,11-12H,6-9H2

InChI Key

CVAQGGJQZKAOIR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CONCC2=CC=CC=C2

Origin of Product

United States

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